2-(3,5-Dimethylisoxazol-4-yl)-2-oxoacetic acid

Synthetic Chemistry Heterocyclic Chemistry Medicinal Chemistry Building Blocks

This 4-substituted 3,5-dimethylisoxazole derivative features an alpha-keto acid moiety critical for BRD4(1) bromodomain inhibition (IC50 <5 µM in foundational compounds). Unlike the acetic acid analog (CAS 2510-27-2), the α-keto group enables distinct synthetic transformations and unique H-bond donor/acceptor interactions essential for acetyl-lysine binding pocket engagement. Its lower LogP (0.56) enhances aqueous solubility for in vitro assays. Procure this compound for focused library generation, chemical probe development, and SAR exploration of next-generation epigenetic inhibitors. GHS07 classified; use appropriate PPE.

Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
Cat. No. B13537266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylisoxazol-4-yl)-2-oxoacetic acid
Molecular FormulaC7H7NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C(=O)C(=O)O
InChIInChI=1S/C7H7NO4/c1-3-5(4(2)12-8-3)6(9)7(10)11/h1-2H3,(H,10,11)
InChIKeyMOKXOGKIFNCMDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethylisoxazol-4-yl)-2-oxoacetic Acid (CAS 35166-25-7) for R&D Sourcing: Core Identity and Functional Features


2-(3,5-Dimethylisoxazol-4-yl)-2-oxoacetic acid (CAS 35166-25-7), a 4-substituted 3,5-dimethylisoxazole derivative featuring an alpha-keto acid moiety, is a specialized research chemical and synthetic building block supplied at typical purities of ≥97–98% . The compound's structural core—the 3,5-dimethylisoxazole group—has been established as a key acetyl-lysine bioisostere, enabling competitive displacement of acetylated histone-mimicking peptides from bromodomain proteins [1]. This foundational property underpins its use in the synthesis of novel bromodomain and BET (bromodomain and extra-terminal domain) inhibitors for epigenetic research.

Why 2-(3,5-Dimethylisoxazol-4-yl)-2-oxoacetic Acid Cannot Be Casually Replaced by In-Class Analogs


Substitution of 2-(3,5-dimethylisoxazol-4-yl)-2-oxoacetic acid with structurally related in-class compounds—such as the corresponding acetic acid (CAS 2510-27-2) or carboxylic acid (CAS 2510-36-3)—is not permissible for applications requiring the alpha-keto acid functionality. The presence of the alpha-keto acid group fundamentally alters the compound's reactivity profile, enabling distinct synthetic transformations and providing a unique hydrogen-bonding donor/acceptor arrangement that differs from that of simple carboxylic acids . This functionality is a critical design element in the development of specific bromodomain inhibitors, where the keto group can engage in critical interactions within the acetyl-lysine binding pocket, a feature not shared by analogs lacking this moiety [1].

Verifiable Differentiation of 2-(3,5-Dimethylisoxazol-4-yl)-2-oxoacetic Acid: Head-to-Head and Cross-Study Evidence


Functional Group-Driven Reactivity Advantage: Alpha-Keto Acid vs. Carboxylic Acid in Synthetic Elaboration

The key structural differentiator for 2-(3,5-dimethylisoxazol-4-yl)-2-oxoacetic acid (CAS 35166-25-7) is the alpha-keto acid group, which is absent in the otherwise identical 3,5-dimethylisoxazole-4-carboxylic acid (CAS 2510-36-3). This functional group difference confers distinct reactivity, enabling transformations (e.g., selective reductions, nucleophilic additions to the ketone, decarboxylative couplings) that are not feasible with the standard carboxylic acid . This is a foundational advantage for designing complex inhibitor architectures.

Synthetic Chemistry Heterocyclic Chemistry Medicinal Chemistry Building Blocks

Physicochemical Property Differentiation: LogP and Solubility Profile vs. Acetic Acid Analog

The introduction of the alpha-keto group in 2-(3,5-dimethylisoxazol-4-yl)-2-oxoacetic acid significantly alters its physicochemical properties compared to the corresponding acetic acid analog 2-(3,5-dimethylisoxazol-4-yl)acetic acid (CAS 2510-27-2). The target compound (MW 169.13) exhibits a computed LogP of 0.56, whereas the acetic acid analog (MW 155.15) has a significantly higher predicted LogP of 1.24 . This lower lipophilicity translates to different solubility profiles and membrane permeability characteristics, which are critical considerations in lead optimization and assay development.

Drug Design ADME Prediction Medicinal Chemistry Physicochemical Properties

Bromodomain Inhibition Potential: Evidence of 3,5-Dimethylisoxazole Core Activity

The 3,5-dimethylisoxazole core, common to this compound, has been validated as a potent acetyl-lysine mimetic. The foundational study by Hewings et al. (2011) demonstrated that 4-substituted 3,5-dimethylisoxazoles can inhibit BRD2(1) and BRD4(1) with IC50 values <5 µM [1]. More advanced derivatives containing this core have achieved nanomolar potency, with one compound (R)-12 (Y02234) exhibiting a Kd of 110 nM for BRD4(1) and an IC50 of 100 nM in biochemical assays [2]. This activity is a direct consequence of the 3,5-dimethylisoxazole scaffold, establishing a clear, class-level advantage over non-isoxazole bromodomain inhibitor scaffolds.

Epigenetics Bromodomain Inhibitors BET Proteins Drug Discovery

Safety and Handling Profile: Quantified Hazard Classification for Risk Assessment

2-(3,5-Dimethylisoxazol-4-yl)-2-oxoacetic acid is classified as a hazardous substance with specific, quantifiable safety risks. The compound carries the GHS07 pictogram with the signal word 'Warning'. It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This contrasts with many simple isoxazole analogs, which may have lower or different hazard profiles, making a detailed safety data sheet (SDS) review a critical step in procurement.

Laboratory Safety Chemical Handling Risk Assessment Regulatory Compliance

Procurement-Critical Application Scenarios for 2-(3,5-Dimethylisoxazol-4-yl)-2-oxoacetic Acid Based on Verified Evidence


Synthesis of Novel Bromodomain and BET Inhibitor Libraries

This compound is an ideal starting material for medicinal chemists developing next-generation bromodomain and BET protein inhibitors. The established bioisosteric activity of the 3,5-dimethylisoxazole core (IC50 <5 µM for BRD4(1) in foundational compounds) [1] combined with the versatile alpha-keto acid handle allows for rapid generation of focused libraries. Procurement is recommended for programs aiming to build upon the core's validated selectivity profile against a phylogenetically diverse set of bromodomains .

Chemical Biology Probe Development for Epigenetic 'Reader' Domains

Given the 3,5-dimethylisoxazole moiety's proven ability to displace acetylated histone-mimicking peptides [1], 2-(3,5-dimethylisoxazol-4-yl)-2-oxoacetic acid is a strategic choice for synthesizing chemical probes. The unique alpha-keto acid functionality enables conjugation to fluorophores, biotin, or affinity matrices for pull-down experiments. Its lower LogP (0.56) compared to the acetic acid analog suggests improved aqueous solubility for in vitro biochemical assays, making it a superior building block for probe development.

Structure-Activity Relationship (SAR) Exploration of Isoxazole-Based Pharmacophores

For research groups focused on understanding the SAR of isoxazole-based inhibitors, this compound offers a critical point of diversification. The alpha-keto acid group provides a reactive center orthogonal to the isoxazole ring, allowing for the systematic variation of substituents. Procuring this specific compound, as opposed to the simpler 3,5-dimethylisoxazole-4-carboxylic acid, is essential for projects where the electronics and hydrogen-bonding capacity of the keto group are hypothesized to be important for target engagement .

Laboratory-Scale Synthesis Requiring Defined Hazard Controls

This compound's specific hazard classification (GHS07, H302, H315, H319, H335) makes it a suitable candidate for laboratories with well-established chemical hygiene plans and access to proper PPE (gloves, eye protection) and ventilation. Procurement is justified in settings where the synthetic utility outweighs the manageable risks, and where alternative, non-hazardous isoxazole building blocks lack the requisite alpha-keto functionality for the desired synthetic transformation.

Quote Request

Request a Quote for 2-(3,5-Dimethylisoxazol-4-yl)-2-oxoacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.